B1578513 Non-disulfide-bridged peptide 43

Non-disulfide-bridged peptide 43

Cat. No.: B1578513
Attention: For research use only. Not for human or veterinary use.
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Description

Non-disulfide-bridged peptide 43 (NDBP-43) is a long-chain, cationic antimicrobial peptide (AMP) originally identified from scorpion venom, belonging to a novel class of peptides without disulfide bridges . These peptides are a focus of intense research as templates for developing new therapeutic agents against multidrug-resistant bacteria . As a component of the innate immune response, this peptide exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting their cell membranes . Its proposed mechanism of action involves forming amphipathic α-helical structures in membrane-mimicking environments, which allows it to integrate into bacterial membranes and disrupt their integrity, ultimately leading to cell death . This membrane-targeting mechanism is a key research area, as it may slow the development of bacterial resistance compared to conventional antibiotics . Beyond its direct antimicrobial activity, NDBP-43 serves as a valuable scaffold in antimicrobial peptide (AMP) design and engineering. Research has demonstrated that shorter, potent peptide fragments can be derived from its N-terminal sequence, providing a unique template for developing novel anti-infective drugs with reduced cytotoxicity . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antibacterial

sequence

WATLAKGALKLIPTIANAFSSKS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

NDBPs exhibit significant structural diversity but share common attributes such as amphipathicity, α-helical conformations, and cationic charges, which enhance their interaction with microbial membranes . Below is a comparative analysis of NDBP-43 with other well-characterized NDBPs:

Table 1: Structural and Functional Comparison of NDBPs
Peptide Name Source Length (AA) Net Charge Key Residues MIC Range (µM) Hemolytic Activity (HC50, µM) Key Activities
NDBP-43 Unidentified Scorpion ~20–25 +3–+5 Hydrophobic/Pos. 1–15 >25 Antimicrobial, Immunomodulatory
UyCT1 U. yaschenkoi 19 +5 Ser12 1–15 10–20 Broad-spectrum antimicrobial
Um3 U. manicatus 19 +4 Asn12 15–30 >25 Moderate antimicrobial
ToAP2 T. obscurus 23 +3 Amphipathic helix 12.5–25 >6.25 Antifungal (C. albicans)
NDBP-5.7 Unidentified Scorpion 18 +4 Polar residues 25–50 >25 Antifungal, biofilm inhibition
UyCT3/OcyC1 U. yaschenkoi/O. cayaporum 21 +6 Leu2, Ser3 1–5 5–10 High-potency antimicrobial

Key Observations:

  • Charge and Potency : Positively charged residues (e.g., Lys, Arg) enhance microbial membrane targeting. UyCT3/OcyC1 (+6) and UyCT1 (+5) show lower MICs than Um3 (+4), highlighting the role of net charge .
  • Sequence Variability : Single-residue substitutions (e.g., Ser12 in UyCT1 vs. Asn12 in Um3) drastically alter potency, as seen in their MIC differences .
  • Hemolytic Activity : Hydrophobicity correlates with hemolysis. ToAP2S1, a ToAP2 analog with increased hydrophobicity, exhibits higher hemolysis (HC50 <6.25 µM) compared to ToAP2 (HC50 >6.25 µM) .

Mechanism of Action

NDBPs primarily disrupt microbial membranes via electrostatic interactions with anionic phospholipids, followed by pore formation or lytic activity . NDBP-43 likely shares this mechanism, as its amphipathic helix (predicted via helical wheel projections) enables membrane penetration . In contrast, DBPs (e.g., sodium channel toxins) rely on disulfide-stabilized folds to target ion channels, limiting their versatility against diverse pathogens .

Therapeutic Potential and Limitations

  • Antimicrobial Efficacy : NDBP-43's MIC range (1–15 µM) aligns with UyCT1 and UyCT3/OcyC1, making it competitive against Gram-negative bacteria and fungi .
  • Cytotoxicity : While NDBP-43's HC50 (>25 µM) suggests low hemolysis, peptides like UyCT3/OcyC1 (HC50 5–10 µM) require engineering to improve selectivity .
  • Engineering Strategies : Natural NDBPs are templates for rational design. For example, substituting residues in Um5 (Leu2Phe, Ser3Lys) increased its net charge and potency , a strategy applicable to NDBP-43.

Preparation Methods

Fmoc SPPS Approach

The Fmoc (9-fluorenylmethyloxycarbonyl) SPPS method is the preferred technique for preparing peptides including Non-disulfide-bridged peptide 43. This method involves iterative cycles of:

  • Deprotection: Removal of the Fmoc group using a base (commonly 20% piperidine in DMF).
  • Coupling: Addition of the next Fmoc-protected amino acid activated by coupling reagents.
  • Washing: Removal of excess reagents and byproducts.

The peptide chain grows from the C-terminus anchored to a resin, typically a Wang or Rink amide resin, depending on the desired C-terminal functionality.

Coupling Reagents and Conditions

For peptides without disulfide bridges, coupling efficiency and minimization of side reactions such as racemization are critical. Common coupling reagents include:

Microwave-assisted SPPS can accelerate coupling and deprotection steps but requires optimization to avoid side reactions.

Protection Strategies for Non-disulfide-bridged Peptides

Since this compound lacks disulfide bonds, cysteine protection is less relevant. However, side-chain protecting groups for other amino acids remain essential to prevent undesired reactions during synthesis.

Side-Chain Protecting Groups

  • Acid-labile protecting groups such as t-butyl-based groups (tBu, Boc) are commonly used for serine, threonine, tyrosine, aspartic acid, and glutamic acid.
  • Base-labile groups are avoided due to the basic conditions during Fmoc removal.

Avoidance of Disulfide Formation

In peptides lacking cysteine or with cysteines protected to prevent disulfide formation, the synthetic focus is on maintaining the peptide in a reduced, linear form. This avoids the complexity of oxidative folding required for disulfide-bridged peptides.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

After cleavage from the resin and global deprotection (usually with trifluoroacetic acid (TFA) cocktails), peptides are purified by preparative reversed-phase HPLC. This step separates the desired peptide from truncated sequences, deletion sequences, and side products.

Mass Spectrometry and Analytical HPLC

Purified peptides are characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight and by analytical HPLC to assess purity.

Comparative Data on Peptide Synthesis Parameters

Parameter Typical Condition for Non-disulfide-bridged Peptides Notes
Resin type Wang or Rink amide resin Determines C-terminal functionality
Coupling reagent DIC/Oxyma, HBTU/HATU DIC/Oxyma preferred for low racemization
Fmoc deprotection 20% piperidine in DMF Standard protocol
Side-chain protecting groups tBu-based acid labile groups Removed during TFA cleavage
Cleavage cocktail TFA with scavengers (e.g., TIS, water, EDT) Ensures complete deprotection
Purification Preparative RP-HPLC Critical for purity
Characterization MS, analytical HPLC Confirms identity and purity

Research Findings on Preparation of Non-disulfide-bridged Peptides

While specific literature on this compound is limited, analogous peptides lacking disulfide bonds have been synthesized successfully using Fmoc SPPS with the above strategies. For example, studies on scorpion venom peptides without disulfide bridges demonstrate that:

  • Molecular dynamics simulations are used post-synthesis to assess peptide folding and stability.
  • Antimicrobial activity assays confirm biological function without disulfide bonds.
  • Optimization of cleavage and purification protocols is crucial to maintain peptide integrity and activity.

Additionally, the absence of disulfide bonds simplifies synthesis by avoiding oxidative folding steps required for disulfide-bridged peptides, which often involve complex redox buffers and orthogonal cysteine protection strategies.

Summary and Recommendations

This comprehensive approach ensures the efficient and high-fidelity preparation of this compound for research and potential therapeutic applications.

Q & A

Basic Research Question: What experimental methodologies are recommended for structural characterization of NDBP-43?

Methodological Answer:
NDBP-43's structural analysis requires a combination of techniques due to its lack of disulfide bridges. Use nuclear magnetic resonance (NMR) for atomic-level resolution of tertiary structures and circular dichroism (CD) to assess secondary structure stability under varying pH/temperature conditions. For mass analysis, LC-MS/MS () is critical to confirm molecular weight and post-translational modifications. Computational tools like molecular dynamics (MD) simulations can model conformational flexibility, addressing challenges highlighted in scorpion venom NDBP classification studies .

Basic Research Question: How can researchers design functional assays to evaluate NDBP-43's bioactivity?

Methodological Answer:
Prioritize cell-based assays (e.g., cytotoxicity or membrane permeability tests) using human erythrocytes or hepatocyte lines (). Include positive controls (e.g., known antimicrobial peptides) and negative controls (e.g., scrambled peptide sequences) to validate specificity. For quantitative dose-response analysis, employ isothermal titration calorimetry (ITDR) to measure binding affinities (). Ensure assays align with FINER criteria (Feasible, Novel, Ethical, Relevant) to maintain translational relevance .

Advanced Research Question: What strategies are effective in elucidating NDBP-43's pharmacological mechanisms of action?

Methodological Answer:
Combine chemical proteomics (e.g., CETSA for target engagement analysis) with RNA-seq to identify pathway-level effects (). Use knockout cell lines to validate target specificity and surface plasmon resonance (SPR) for kinetic binding studies. Address conflicting data by applying the PICO framework (Population: target cells; Intervention: NDBP-43; Comparison: inactive analogs; Outcome: mechanistic pathways) to refine hypotheses .

Advanced Research Question: How can structural heterogeneity in NDBP-43 batches be addressed during experimental design?

Methodological Answer:
Batch variability arises from synthesis or purification inconsistencies. Implement high-resolution chromatography (e.g., HPLC with ion-exchange columns) for purity assessment. Use multi-angle light scattering (MALS) to monitor aggregation states. For functional consistency, correlate structural data (NMR/CD) with bioactivity results across batches, as recommended in scorpion venom NDBP studies . Statistical tools like principal component analysis (PCA) can identify batch-to-batch variations impacting outcomes .

Advanced Research Question: What advanced techniques are suitable for studying NDBP-43's interactions with membrane targets?

Methodological Answer:
Employ solid-state NMR or cryo-EM to visualize peptide-lipid interactions at membrane interfaces. Fluorescence anisotropy can quantify binding to lipid bilayers, while patch-clamp electrophysiology assesses ion channel modulation. For dynamic studies, use stopped-flow spectroscopy to capture rapid conformational changes. Cross-validate findings with in silico docking simulations to resolve conflicting interaction models .

Basic Research Question: What criteria should guide the selection of bioactivity endpoints for NDBP-43 studies?

Methodological Answer:
Define endpoints based on pharmacological classification (e.g., antimicrobial, anticancer) and peptide length, as structural-activity relationships vary widely among NDBPs (). Use minimum inhibitory concentration (MIC) assays for antimicrobial studies or apoptosis markers (e.g., caspase-3 activation) for anticancer research. Ensure endpoints are measurable within the study’s scope to avoid overgeneralization .

Advanced Research Question: How should researchers design translational studies bridging in vitro and in vivo models for NDBP-43?

Methodological Answer:
Adopt a tiered approach:

In vitro: Use 3D organoids or co-culture systems to mimic tissue complexity.

Ex vivo: Test toxicity in human-derived erythrocytes or primary cells ().

In vivo: Select animal models (e.g., zebrafish for permeability studies; rodents for pharmacokinetics) with species-specific receptor compatibility. Apply allometric scaling to extrapolate dosing and address interspecies variability, referencing regulatory guidance on complex generics ().

Advanced Research Question: What methods resolve contradictions in reported synergistic effects of NDBP-43 with other therapeutics?

Methodological Answer:
Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy. Validate with isobolograms and time-kill assays for antimicrobial studies. Control for confounding variables (e.g., solvent effects, incubation time) using factorial experimental designs. Cross-reference results with independent datasets (e.g., public repositories like DBAASP) to assess reproducibility .

Advanced Research Question: How should researchers address discrepancies in NDBP-43's stability data across experimental conditions?

Methodological Answer:
Analyze stability under physiologically relevant conditions (e.g., serum proteases, pH gradients) using mass spectrometry and fluorescence-based degradation assays . Apply Arrhenius kinetics to predict shelf-life and identify degradation hotspots via hydrogen-deuterium exchange (HDX) . Use Bayesian statistical models to reconcile conflicting data, ensuring hypotheses are refined iteratively ( ).

Advanced Research Question: What frameworks guide standardization of NDBP-43 research across laboratories?

Methodological Answer:
Develop consensus protocols through collaborative networks (academia/industry/regulators), as seen in peptide therapeutic guidelines (). Adopt minimum information standards (e.g., MIAPE for proteomics) for data reporting. Use reference materials (e.g., synthetic NDBP-43 with certified purity) to calibrate assays. Regularly audit methodologies using tools like SWATH-MS for batch consistency ().

Key Methodological Themes:

  • Structural Analysis: NMR, LC-MS/MS, MD simulations ().
  • Functional Assays: ITDR, CETSA, knockout models ( ).
  • Data Rigor: PICO/FINER frameworks, Bayesian statistics ( ).
  • Translational Design: Allometric scaling, 3D organoids ().

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